molecular formula C8H14N2O4S B15112963 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide

Cat. No.: B15112963
M. Wt: 234.28 g/mol
InChI Key: ZWFZJXYVCMNVLR-UHFFFAOYSA-N
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Description

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiolane ring with a carbamoylmethyl group and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide typically involves the reaction of thiolane derivatives with carbamoylating agents under controlled conditions. One common method includes the use of carbamoyl chlorides in the presence of a base to facilitate the formation of the carbamoylmethyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide involves its interaction with specific molecular targets. The carbamoylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiolane ring may also interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfonyl)-1,1-dioxothiolan-3-yl]acetamide
  • 2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]propionamide

Uniqueness

2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[4-(2-amino-2-oxoethyl)-1,1-dioxothiolan-3-yl]acetamide

InChI

InChI=1S/C8H14N2O4S/c9-7(11)1-5-3-15(13,14)4-6(5)2-8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)

InChI Key

ZWFZJXYVCMNVLR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)CC(=O)N)CC(=O)N

Origin of Product

United States

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